2-Phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a benzyloxy group, and a methoxyphenyl group
Preparation Methods
One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification steps such as recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with cellular proteins and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-Phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:
1-(2-Benzyloxy-2-Phenylethyl)-1,2,3-Triazole: Known for its antifungal activity.
8-Methoxy-2-(2-phenylethyl)chromen-4-one: Found in agarwood and used in the perfume industry.
4-(Benzyloxy)phenol: Used in the synthesis of various organic compounds
Properties
Molecular Formula |
C35H37NO5 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
2-phenylethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C35H37NO5/c1-23-31(34(38)40-18-17-24-11-7-5-8-12-24)32(33-27(36-23)20-35(2,3)21-28(33)37)26-15-16-29(30(19-26)39-4)41-22-25-13-9-6-10-14-25/h5-16,19,32,36H,17-18,20-22H2,1-4H3 |
InChI Key |
IMKYFDLYCAPGDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCCC5=CC=CC=C5 |
Origin of Product |
United States |
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